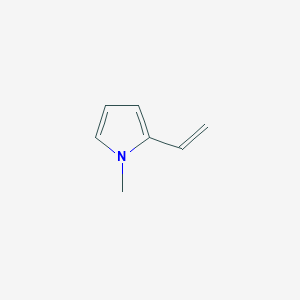

1-Methyl-2-vinyl-1H-pyrrole

Description

Significance of Pyrrole (B145914) Scaffolds in Modern Organic Synthesis and Materials Science

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and advanced materials. rsc.orgopenmedicinalchemistryjournal.com Its unique electronic properties and reactivity make it a valuable component in the design and synthesis of complex molecular architectures. openmedicinalchemistryjournal.comontosight.ai In medicinal chemistry, the pyrrole scaffold is present in numerous drugs, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. rsc.org

In the realm of materials science, pyrrole-based polymers, particularly polypyrrole, are at the forefront of research into conducting polymers. These materials possess intriguing electronic and optical properties, making them suitable for applications in sensors, electronic devices, and energy storage systems. ontosight.ai The versatility of the pyrrole ring allows for extensive functionalization, enabling the fine-tuning of its properties for specific applications. organic-chemistry.org

Overview of Vinylic Pyrroles as Versatile Chemical Building Blocks

Vinylpyrroles, which are pyrrole rings substituted with a vinyl group (-CH=CH2), represent a particularly reactive and versatile class of building blocks in organic synthesis. The presence of the vinyl group introduces a site of unsaturation that can participate in a wide range of chemical transformations. arkat-usa.org These include polymerization, cycloaddition reactions (such as Diels-Alder), and various cross-coupling reactions, providing access to a diverse array of more complex heterocyclic systems. evitachem.com

The reactivity of the vinyl group, coupled with the inherent properties of the pyrrole ring, makes vinylpyrroles valuable precursors for the synthesis of functionalized polymers and novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. arkat-usa.orgmusechem.com The synthesis of vinylpyrroles can be achieved through several methods, including the Trofimov reaction, which involves the reaction of ketoximes with acetylene (B1199291). arkat-usa.org

Academic Research Focus on 1-Methyl-2-vinyl-1H-pyrrole within Heterocyclic Chemistry

Within the broader class of vinylpyrroles, this compound has garnered specific academic interest. This particular molecule, with a methyl group at the 1-position and a vinyl group at the 2-position of the pyrrole ring, serves as a model compound for studying the influence of substituents on the reactivity and electronic properties of the vinylpyrrole system. Its chemical formula is C7H9N. nih.govcymitquimica.com

Research on this compound often involves its synthesis and subsequent polymerization. tandfonline.com Spectroscopic studies, such as Nuclear Magnetic Resonance (NMR), are employed to characterize the structure and properties of both the monomer and the resulting polymer, poly(N-Methyl-2-vinyl pyrrole). tandfonline.com These investigations contribute to a deeper understanding of the polymerization mechanisms and the structure-property relationships of pyrrole-based polymers. Furthermore, this compound is used as an intermediate in the synthesis of more complex molecules and materials. musechem.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H9N |

| Molecular Weight | 107.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2540-06-9 |

| Appearance | Not specified, likely a liquid |

| Purity | 95% |

This table is based on data from PubChem and other chemical suppliers. nih.govcymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-1-methylpyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-3-7-5-4-6-8(7)2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGVPCNHGZIJRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70492655 | |

| Record name | 2-Ethenyl-1-methyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2540-06-9 | |

| Record name | 2-Ethenyl-1-methyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 2 Vinyl 1h Pyrrole and Its Derivatives

Direct Synthesis Approaches to 1-Methyl-2-vinyl-1H-pyrrole

Direct synthesis methods focus on the introduction of a vinyl group onto an existing pyrrole (B145914) core. These methods are advantageous when the parent pyrrole is readily accessible and can be divided into strategies that form N-vinyl or C-vinyl bonds.

The Trofimov Reaction: Advancements and Scope in N-Vinylpyrrole Synthesis

The Trofimov reaction is a powerful and versatile method for the synthesis of N-vinylpyrroles, starting from ketoximes and acetylenes. wikipedia.org This reaction typically proceeds in a superbasic medium, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO). wikipedia.org The reaction can produce both N-H and N-vinyl pyrroles, with the formation of the N-vinyl product being favored by higher temperatures, pressures, and base concentrations. wikipedia.org The N-vinyl group is formed when the initially synthesized N-H pyrrole is deprotonated by the strong base and subsequently attacks a second molecule of acetylene (B1199291). wikipedia.org

The general mechanism involves the initial deprotonation of the ketoxime, which then adds to acetylene to form an O-vinylketoxime intermediate. This intermediate undergoes a scilit.comscilit.com-sigmatropic rearrangement, followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.org

Recent advancements have focused on broadening the scope and improving the practicality of the Trofimov reaction. One significant development is a one-pot version that starts directly from ketones, bypassing the need to isolate the intermediate ketoxime. nih.gov This streamlined process involves the oximation of a ketone using hydroxylamine (B1172632) hydrochloride, followed by the reaction with acetylene in the KOH/DMSO system. nih.gov This one-pot modification enhances the efficiency and accessibility of N-vinylpyrroles. The reaction has been successfully applied to the synthesis of various N-vinylpyrroles, including those with pyridyl substituents, highlighting its utility in creating complex heterocyclic systems. rsc.org

| Starting Ketone/Ketoxime | Acetylene Source | Product | Yield | Reference |

| Acetophenone Oxime | Acetylene | 2-Phenyl-1-vinyl-1H-pyrrole | Varies | wikipedia.org |

| Cyclohexanone Oxime | Acetylene | 4,5,6,7-Tetrahydro-1-vinyl-1H-indole | Good | nih.gov |

| 2-Acetylpyridine Oxime | Acetylene | 1-Vinyl-2-(2-pyridyl)-pyrrole | Not specified | rsc.org |

| 3-Acetylpyridine Oxime | Acetylene | 1-Vinyl-2-(3-pyridyl)-pyrrole | Not specified | rsc.org |

Catalyst-Free Conjugate Addition Reactions and Subsequent Elimination Pathways to C-Vinylpyrroles

The formation of C-vinylpyrroles, such as this compound, can be conceptually approached through a sequence of catalyst-free conjugate addition (Michael addition) followed by an elimination reaction. While not as established as named reactions for this specific transformation, this pathway relies on fundamental organic chemistry principles. The strategy involves creating a side chain at the C-2 position of the pyrrole ring that contains a suitable leaving group in the beta-position, which can then be eliminated to form the vinyl double bond.

The initial step would involve a Michael-type addition of a pyrrole-based nucleophile to an activated alkene. For instance, the anion of 1-methylpyrrole (B46729) could potentially add to a Michael acceptor. More practically, a pre-functionalized pyrrole, such as a 1-methyl-2-acylpyrrole, could be used as a starting point. The acyl group could be transformed into a 2-(2-hydroxyethyl) side chain via reduction. This alcohol can then be converted into a good leaving group (e.g., a tosylate or a halide). Subsequent base-mediated elimination would generate the desired 2-vinyl group.

This sequence relies on a base-mediated addition/elimination cascade. mdpi.com The formation of the crucial C-C or C-heteroatom bond occurs via nucleophilic attack on an activated double or triple bond, a process that is central to many pyrrole synthesis methodologies. orientjchem.orgorientjchem.org The final elimination step is a standard method for olefin synthesis. While often facilitated by catalysts, these fundamental reaction types can proceed under catalyst-free, base-mediated conditions, providing a plausible, direct route to C-vinylated pyrroles.

Pyrrole Ring Formation Leading to Vinylpyrrole Structures

An alternative to modifying a pre-formed pyrrole is to construct the heterocyclic ring in a way that directly incorporates the vinyl substituent. These methods often offer greater control over the substitution pattern of the final product.

Paal-Knorr Condensation and its Variants for Substituted Pyrroles

The Paal-Knorr synthesis is a cornerstone method for preparing substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orguctm.edu To synthesize a vinylpyrrole via this route, one of the substituents on the 1,4-dicarbonyl precursor must be a vinyl group or a precursor that can be readily converted to one.

The reaction is typically catalyzed by protic or Lewis acids. uctm.edu The mechanism involves the formation of a hemiaminal upon attack of the amine on a protonated carbonyl group. A subsequent intramolecular attack by the amine on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring. uctm.edu

Numerous variants of the Paal-Knorr reaction have been developed to improve yields, broaden the substrate scope, and employ milder or more environmentally friendly conditions. uctm.edursc.org These modifications include the use of various catalysts and solvent systems. For instance, reactions have been successfully carried out in water or even under solvent-free conditions. rsc.orgorganic-chemistry.org The use of 2,5-dimethoxytetrahydrofuran (B146720) as a stable and easy-to-handle surrogate for the volatile and often unstable succinaldehyde (B1195056) (a 1,4-dialdehyde) is a common and practical variation. organic-chemistry.org By selecting a 1,4-dicarbonyl compound bearing a vinyl substituent at the appropriate position, the Paal-Knorr condensation provides a direct and reliable route to various vinyl-substituted pyrroles.

| 1,4-Dicarbonyl Compound | Amine | Catalyst/Conditions | Product Type | Reference |

| 2,5-Hexanedione | Benzylamine | Catalyst-free, neat | N-Benzyl-2,5-dimethylpyrrole | rsc.org |

| 2,5-Dimethoxytetrahydrofuran | Various amines | Iron(III) chloride, water | N-Substituted pyrroles | organic-chemistry.org |

| General 1,4-diketone | Primary amine | Protic or Lewis acid | Substituted pyrrole | wikipedia.orguctm.edu |

Multi-Component Reactions for the Assembly of Pyrrole Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity. scilit.comrsc.org They are particularly attractive for synthesizing polysubstituted pyrroles due to their high atom economy, operational simplicity, and the ability to create diverse molecular libraries. orientjchem.org

Several MCR strategies can be adapted for the synthesis of vinylpyrroles. These often involve the in-situ generation of a 1,4-dicarbonyl intermediate, which then undergoes a Paal-Knorr type cyclization. orientjchem.org For example, a three-component reaction between a β-dicarbonyl compound, an arylglyoxal, and ammonium (B1175870) acetate (B1210297) can yield substituted pyrroles. orientjchem.org To obtain a vinylpyrrole, one of the starting components would need to contain the vinyl moiety.

Another approach involves 1,3-dipolar cycloaddition reactions. A one-pot, three-component reaction between a vinyl-substituted dipolarophile (like N-substituted vinylindole), ninhydrin, and an amino acid (such as sarcosine (B1681465) or L-proline) can generate complex spiropyrrolidine structures. nih.gov While this example yields a saturated pyrrolidine (B122466) ring, similar cycloaddition strategies using different components could lead to the formation of aromatic vinylpyrroles. The flexibility of MCRs allows for the incorporation of a vinyl-substituted building block at various stages, making it a versatile strategy for accessing these target compounds. orientjchem.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| β-Dicarbonyl compound | Arylglyoxal | Ammonium acetate | Polysubstituted pyrrole | orientjchem.org |

| N-Vinylindole | Ninhydrin | Sarcosine | Spiropyrrolidine | nih.gov |

| Amine | Aldehyde | Diketone | Substituted pyrrole | orientjchem.org |

Transition Metal-Catalyzed Cycloaddition and Annulation Strategies

Transition metal catalysis provides powerful tools for the construction of heterocyclic rings, including pyrroles with vinyl substituents. researchgate.net These methods often involve cycloaddition or annulation reactions where the pyrrole ring is assembled through C-C and C-N bond-forming events orchestrated by a metal catalyst.

One prominent strategy is the direct C-H vinylation of a pyrrole ring with a terminal alkyne, catalyzed by a ruthenium complex such as Ru3(CO)12/NH4PF6. This reaction proceeds via C-H bond activation at the α-position of the pyrrole, followed by coupling with the alkyne to regioselectively form α-vinylpyrroles. nih.gov This method is highly atom-economical as it avoids the need for pre-functionalized starting materials.

Other strategies involve the cycloaddition of vinylcyclopropanes (VCPs). pku.edu.cnrsc.org VCPs can act as three- or five-carbon building blocks in transition-metal-catalyzed reactions. For example, a rhodium-catalyzed [3+2] cycloaddition can construct a five-membered ring. pku.edu.cn By choosing appropriately substituted reaction partners, this methodology can be harnessed to build pyrrole rings that are inherently vinyl-substituted. These catalytic cycles often involve the formation of metal-π-allyl or metallacyclic intermediates, which guide the regioselectivity and stereoselectivity of the ring-forming process.

| Catalyst System | Substrate 1 | Substrate 2 | Reaction Type | Product Type | Reference |

| Ru3(CO)12/NH4PF6 | N-Methylpyrrole | Terminal Alkyne | C-H Vinylation | α-Vinylpyrrole | nih.gov |

| Rhodium(I) Complex | 1-Yne-Vinylcyclopropane | - | [3+2] Cycloaddition | Bicyclic cyclopentene | pku.edu.cn |

| Palladium Complex | Vinyl Bromide | Pyrrolidine | C-N Coupling/Michael Addition | Michael Adduct | organic-chemistry.org |

Copper-Catalyzed [3+2] Cycloaddition of Isocyanides and Alkynes

Copper-catalyzed cycloaddition reactions represent a powerful tool for the synthesis of polysubstituted pyrroles. One such approach involves a three-component reaction of alkynyl ketones, amines, and isocyanoacetates. This method is believed to proceed through the condensation of alkynyl ketones and amines, followed by a [3+2] cycloaddition and subsequent aromatization. researchgate.net The operational simplicity and mild reaction conditions make this protocol highly valuable. researchgate.net

Another notable copper-catalyzed method is the [3+1+1] cycloaddition of nitrones and α-acidic isocyanides. organic-chemistry.orgnih.gov This reaction provides a novel pathway to pharmacologically relevant polysubstituted pyrroles. organic-chemistry.orgnih.gov The process is characterized by its broad substrate scope, good functional group tolerance, and straightforward execution. organic-chemistry.orgnih.gov Mechanistic studies, including operando infrared spectroscopy, have been employed to characterize reaction intermediates. organic-chemistry.orgnih.gov

| Catalyst | Reactants | Solvent | Base | Yield (%) |

| Cu(OAc)₂·H₂O | Nitrones, Isocyanoacetates | NMP | CsOAc | 86 |

This table showcases the optimized conditions for the copper-catalyzed [3+1+1] cycloaddition reaction of nitrones and isocyanoacetates, leading to high yields of polysubstituted pyrroles. organic-chemistry.org

Silver-Catalyzed Cycloaddition Processes

Silver-catalyzed reactions have also emerged as an effective means for pyrrole synthesis. A one-pot tandem reaction combining a silver-catalyzed 1,3-dipolar cycloaddition with a benzoyl peroxide-mediated oxidative dehydrogenative aromatization allows for the synthesis of multisubstituted pyrroles from simple alkenes. organic-chemistry.orgacs.org This method is advantageous due to its mild conditions and the use of readily available starting materials. organic-chemistry.orgacs.org The catalytic system of silver carbonate with lithium hydroxide in cyclohexane (B81311) has proven to be particularly effective, affording pyrroles in high yields. organic-chemistry.org

Furthermore, a controlled silver-catalyzed (3 + 2) cycloaddition of α,β-unsaturated nitroketones with isocyanides has been developed for the construction of polysubstituted pyrroles. nih.govacs.org This protocol effectively addresses the challenges associated with the high reactivity of aldehyde groups in similar transformations. nih.govacs.org

| Catalyst System | Oxidant | Solvent | Yield (%) |

| Silver Carbonate / Lithium Hydroxide | Benzoyl Peroxide | Cyclohexane | up to 89 |

This table presents the optimized catalytic system and conditions for the silver-catalyzed 1,3-dipolar cycloaddition/oxidative dehydrogenative aromatization tandem reaction for the synthesis of multisubstituted pyrroles. organic-chemistry.org

Palladium-Catalyzed Oxidative Annulations and Alkylations for Polysubstituted Pyrroles

Palladium catalysis offers a versatile platform for the synthesis of polysubstituted pyrroles through oxidative annulation and alkylation strategies. A notable example involves the palladium-catalyzed oxidative three-component tandem annulation reaction. researchgate.net Additionally, palladium-catalyzed oxidative annulation of in situ generated enones with simple pyrroles provides a concise route to functionalized indoles, demonstrating the construction of a benzene (B151609) ring onto a pyrrole backbone. rsc.org

The direct C-H alkylation of NH-pyrroles represents another significant advancement. A palladium/norbornene-cocatalyzed process enables the regioselective alkylation of electron-deficient 1H-pyrroles with primary alkyl bromides at the C-H bond adjacent to the NH group. organic-chemistry.org

| Catalyst | Reactants | Key Transformation |

| Palladium(II) | N-substituted pyrroles, 3-chloropropiophenones | Annulation to form indoles |

| Palladium/Norbornene | 1H-pyrroles, primary alkyl bromides | Regioselective C-H alkylation |

This table summarizes key palladium-catalyzed reactions for the functionalization and annulation of pyrrole derivatives. rsc.orgorganic-chemistry.org

Rhodium-Catalyzed Transannulation and C-H Functionalization Approaches

Rhodium catalysts have proven to be highly effective in the synthesis of polysubstituted pyrroles via transannulation reactions. The rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers is a prominent method for producing mono-, di-, and trisubstituted pyrroles with high regioselectivity. organic-chemistry.orgorganic-chemistry.org This approach utilizes readily available triazoles as starting materials. organic-chemistry.org Similarly, the reaction of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes under microwave heating, catalyzed by rhodium, yields N-perfluoroalkyl-3,4-disubstituted pyrroles. nih.gov

Another innovative rhodium-catalyzed method involves the conversion of furans into highly functionalized pyrroles through the reaction with rhodium-stabilized imino-carbenes. acs.org This process proceeds via an initial [3+2] annulation followed by ring opening. acs.org

| Catalyst | Starting Materials | Product Type |

| Rh₂(OAc)₄, Rh₂(Oct)₄ | N-sulfonyl-1,2,3-triazoles, vinyl ethers | Mono-, di-, and trisubstituted pyrroles |

| Rhodium catalyst | N-perfluoroalkyl-1,2,3-triazoles, terminal alkynes | N-perfluoroalkyl-3,4-disubstituted pyrroles |

| Rhodium catalyst | Furans, rhodium-stabilized imino-carbenes | Trisubstituted pyrroles |

This table outlines various rhodium-catalyzed methodologies for the synthesis of substituted pyrroles. organic-chemistry.orgnih.govacs.org

Synthesis from α-Azido Chalcones and 1,3-Dicarbonyl Compounds

The synthesis of pyrrole derivatives can also be achieved from α-azido chalcones and 1,3-dicarbonyl compounds. While direct synthesis of this compound from these precursors is not explicitly detailed, related chalcone-based syntheses are well-established. For instance, pyrrole-based chalcone (B49325) derivatives have been synthesized through the Claisen-Schmidt condensation of 2-acetyl-1-methylpyrrole (B1200348) with various aryl aldehydes. nih.gov Furthermore, the Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with α,β-unsaturated ketones (chalcones), is a powerful method for constructing the pyrrole ring. researchgate.net

Derivations from Oxazolidines

A metal-free and direct synthesis of tetrasubstituted pyrroles can be achieved through a microwave-assisted rearrangement of 1,3-oxazolidine scaffolds. organic-chemistry.org This modular approach utilizes terminal-conjugated alkynes, aldehydes, and primary amines as starting materials under environmentally friendly conditions. organic-chemistry.org The reaction of aliphatic aldehydes with nonstabilized azomethine ylides can also lead to the formation of oxazolidines, which can serve as precursors to other heterocyclic systems. organic-chemistry.org

Transformation of Pyrrole Aldehydes into Vinylpyrrole Derivatives

A direct and efficient method for the preparation of 2-vinylpyrroles involves the treatment of 4-amino-pyrrole-2-carboxylates with aliphatic aldehydes in the presence of trifluoroacetic acid (TFA). nih.gov This reaction provides a straightforward route to introduce the vinyl group at the 2-position of the pyrrole ring. nih.gov

Another relevant transformation is the synthesis of 1-vinylpyrrole-2-carbaldehydes. This can be accomplished using the N,N-dimethylformamide/oxalyl chloride reagent system, which affords the desired products in good yields and short reaction times. uctm.edu While this method introduces a vinyl group at the nitrogen atom, it highlights a strategy for the vinylation of the pyrrole core.

Preparation of 1-Vinylpyrrole-2-Carbaldehydes

A highly efficient method for the synthesis of 1-vinylpyrrole-2-carbaldehydes involves the formylation of 1-vinylpyrroles. thieme-connect.comorganic-chemistry.org This transformation is achieved through a modified Vilsmeier-Haack reaction. thieme-connect.com The standard Vilsmeier-Haack reagent, a combination of N,N-dimethylformamide (DMF) and phosphoryl chloride, can lead to reduced chemoselectivity due to the sensitivity of the N-vinyl group to electrophilic attack. thieme-connect.com

To circumvent this issue, a modified reagent system using N,N-dimethylformamide and oxalyl chloride has been developed. thieme-connect.comorganic-chemistry.orgresearchgate.net This method allows for the formylation of various 1-vinylpyrroles in dichloromethane (B109758) at room temperature, producing the corresponding 1-vinylpyrrole-2-carbaldehydes in high yields, often up to 97%. thieme-connect.comresearchgate.net The reaction is generally complete within 40 minutes. organic-chemistry.orgresearchgate.net

The general procedure involves the slow addition of oxalyl chloride to DMF, followed by the addition of the 1-vinylpyrrole substrate dissolved in dichloromethane. thieme-connect.com After stirring, an aqueous solution of sodium acetate is added to the mixture. The product is then extracted from the organic layer. thieme-connect.com This approach provides a direct and effective route to previously inaccessible 1-vinylpyrrole-2-carbaldehydes, which are valuable intermediates for further chemical transformations. thieme-connect.comnih.gov

Table 1: Synthesis of 1-Vinylpyrrole-2-carbaldehydes via Formylation Data derived from Mikhaleva et al., 2009. thieme-connect.com

| Starting 1-Vinylpyrrole | Product (1-Vinylpyrrole-2-carbaldehyde) | Yield |

|---|

Knoevenagel Condensations for the Synthesis of 1H-Pyrrol-2-ylmethylene Compounds (2-Vinylpyrroles)

The Knoevenagel condensation is a fundamental reaction in organic chemistry used for forming carbon-carbon bonds. wikipedia.orgsciforum.netbohrium.com It involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org This reaction proceeds via a nucleophilic addition followed by a dehydration reaction, resulting in an α,β-unsaturated product, often referred to as a Knoevenagel adduct. wikipedia.org

In the context of pyrrole chemistry, the Knoevenagel condensation provides a powerful tool for synthesizing 1H-pyrrol-2-ylmethylene compounds, which are a class of 2-vinylpyrroles. This is achieved by reacting pyrrole-2-carbaldehydes (including the N-vinyl derivatives discussed in the previous section) with compounds containing an active methylene group. researchgate.net

An environmentally friendly approach to this synthesis utilizes L-proline as an efficient catalyst in an aqueous medium. researchgate.net For instance, the condensation of pyrrole-2-carboxyaldehyde or its N-methyl derivative with an active methylene compound like 3-cyanoacetylindole proceeds smoothly at room temperature to afford the corresponding 2-(pyrrol-2-yl)acrylonitrile derivatives in excellent yields. researchgate.net This method highlights a green and facile synthesis route for this class of compounds. researchgate.net The reaction is applicable to a range of substituted pyrrole aldehydes and active methylene compounds, demonstrating its versatility.

Table 2: Knoevenagel Condensation of Pyrrole-2-carbaldehydes Data derived from Thirupathi et al., 2014. researchgate.net

| Aldehyde | Active Methylene Compound | Product | Yield |

|---|

Reactivity and Chemical Transformations of 1 Methyl 2 Vinyl 1h Pyrrole

Polymerization Dynamics and Mechanisms of N-Vinylpyrroles

The polymerization of N-vinylpyrroles, including 1-methyl-2-vinyl-1H-pyrrole, can proceed through several mechanisms, namely radical, anionic, and cationic polymerization. Each of these pathways results in polymers with distinct characteristics and is influenced by various factors such as the choice of initiator, solvent, and reaction temperature.

Radical Polymerization of N-Methyl-2-vinyl-1H-pyrrole

Radical polymerization is a common method for polymerizing vinyl monomers. The process involves the generation of free radicals that initiate a chain reaction.

The radical polymerization of N-vinyl monomers, such as N-vinylpyrrolidone (NVP), a compound structurally related to this compound, typically involves three key steps:

Initiation: This step involves the formation of active radical species from an initiator molecule. Common initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides. These initiators decompose upon heating or irradiation to generate primary radicals. These radicals then add to the vinyl group of a monomer molecule, creating a monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. The rate of propagation is influenced by factors such as monomer concentration and temperature.

Termination: The growth of the polymer chain is terminated by various reactions, including the combination of two growing polymer radicals or disproportionation, where a hydrogen atom is transferred from one radical to another, resulting in two polymer chains, one with a saturated end and another with an unsaturated end.

Chain transfer is a process where the activity of a growing polymer chain is transferred to another molecule, which can be a monomer, polymer, solvent, or a specifically added chain transfer agent (CTA). nih.gov This results in the termination of the growing polymer chain and the formation of a new radical that can initiate the growth of a new chain. Chain transfer reactions are crucial in controlling the molecular weight of the resulting polymer.

For N-vinylpyrrolidone, various compounds have been studied as chain transfer agents. For instance, sulfanylethanoic and 3-sulfanylpropanoic acids have been shown to be effective regulators of molecular weight in the radical polymerization of N-vinyl-2-pyrrolidone. nih.gov

Table 1: Chain Transfer Constants for Radical Polymerization of N-Vinyl-2-pyrrolidone

| Chain Transfer Agent | Chain Transfer Constant (λT) |

| Sulfanylethanoic acid | 0.441 nih.gov |

| 3-Sulfanylpropanoic acid | 0.317 nih.gov |

Note: This data is for N-vinyl-2-pyrrolidone and serves as an illustrative example for the behavior of N-vinylpyrroles.

Anionic Polymerization Pathways of N-Vinylpyrroles

Anionic polymerization is initiated by nucleophilic species and is suitable for monomers with electron-withdrawing groups. While less common for N-vinylpyrroles compared to radical polymerization, it offers a pathway to polymers with well-defined structures. The anionic polymerization of N-vinylcarbazole, another related monomer, has been achieved using alkyllithium initiators. researchgate.net The choice of initiator and solvent is critical in controlling the polymerization process. For instance, alkyllithium initiators are highly reactive and the initiation step is often performed at low temperatures. uni-bayreuth.de

The mechanism involves the attack of a nucleophile on the vinyl group, generating a carbanion which then propagates by adding to other monomer units. Termination in anionic polymerization is often absent unless impurities or specific terminating agents are introduced, leading to "living" polymers where the polymer chains continue to grow as long as monomer is available.

Table 2: Initiators for Anionic Polymerization of N-Vinylcarbazole

| Initiator | Solvent |

| tert-Butyllithium | n-Hexane researchgate.net |

| n-Butyllithium | Toluene researchgate.net |

Note: This data is for N-vinylcarbazole and provides insight into potential systems for N-vinylpyrroles.

Cationic Polymerization Reactions of N-Vinylpyrroles

Cationic polymerization is initiated by electrophilic species, such as protic acids or Lewis acids. nih.gov This method is generally suitable for monomers with electron-donating groups that can stabilize the resulting carbocationic propagating species. N-vinylamides, a class of compounds including N-vinylpyrroles, have been shown to undergo cationic oligomerization.

The initiation step involves the addition of a cation to the vinyl group of the monomer, forming a carbocation. This carbocation then propagates by adding to subsequent monomer units. Termination can occur through various mechanisms, including rearrangement, chain transfer to monomer, or reaction with a counter-ion. For instance, the cationic polymerization of N-vinylcarbazole has been studied, providing insights into the mechanisms involved. researchgate.net

Oligomerization Processes (e.g., Iodine-Initiated Oligomerization)

Oligomerization is a process that produces shorter polymer chains, or oligomers. Iodine has been used as an initiator for the oligomerization of various vinyl monomers. The mechanism of iodine-initiated polymerization is complex and can proceed through different pathways, including cationic mechanisms. For N-vinylamides, iodine has been used to initiate cationic oligomerization. alexandermadl.com The process is thought to involve the formation of a charge-transfer complex between the monomer and iodine, which then initiates the polymerization. The co-oligomerization of 1-vinyl-1,2,4-triazole with N-vinyl-2-phenylpyrrole has been achieved through radical copolymerization, resulting in oligomeric products. researchgate.net

Control and Precision in Cyclic Vinyl Polymer Synthesis

The synthesis of cyclic polymers with well-defined characteristics from vinyl monomers represents a significant challenge in polymer chemistry. Conventional methods often result in polymers with high dispersity and uncontrolled molecular weights because the chain growth and cyclization processes compete with one another. researchgate.net A robust method for achieving spatial and temporal control over these events is Lewis Pair Polymerization (LPP). researchgate.netresearchgate.net

LPP operates on polar vinyl monomers through a mechanism that separates the polymerization and cyclization steps. researchgate.netresearchgate.net A key feature of this technique is that the cyclization event occurs only after all the monomer has been consumed. researchgate.netresearchgate.net The ring-closure happens via a conjugate addition of the propagating chain's end to a specific site at the initiating end of the chain. researchgate.netresearchgate.net This precise control over when (post-polymerization) and where (at the chain ends) cyclization happens allows for the synthesis of cyclic vinyl polymers and block copolymers with predictable molecular weights and very low dispersity (Đ ≈ 1.03). researchgate.netresearchgate.netresearchgate.net This method provides a powerful strategy for creating precision cyclic polymers from vinyl monomers, including vinyl-substituted heteroaromatics like this compound.

Cycloaddition Reactions Involving the Vinyl Moiety

The vinyl group of this compound is an active participant in various cycloaddition reactions, serving as either a diene or a dienophile, leading to the formation of complex cyclic and heterocyclic structures.

Vinylpyrroles, including N-substituted variants like this compound, can function as heterodienes in [4π + 2π] cycloaddition reactions. pbipolymer.com These reactions typically occur with electron-deficient dienophiles to produce tetrahydroindole derivatives. pbipolymer.com The reactivity of these systems can be influenced by reaction conditions such as temperature.

For instance, the reaction of 1-methyl-2-vinylpyrrole with dimethyl acetylenedicarboxylate (DMAD) is temperature-dependent. pbipolymer.com

At 80°C , the predominant reaction is the [4π + 2π] cycloaddition, which yields dimethyl 1-methyl-6,7-dihydroindole-4,5-dicarboxylate. pbipolymer.com

At room temperature , a competing Michael addition of the acetylenic ester at the 5-position of the pyrrole (B145914) ring also occurs, leading to the formation of fumaric and maleic ester derivatives. pbipolymer.com

This dual reactivity highlights the nuanced chemical behavior of vinylpyrroles in cycloaddition chemistry.

While not a direct reaction of this compound, the related reactive intermediates, 2-methide-2H-pyrroles (azafulvenes), undergo formal [6+2] cycloadditions. These reactions provide a powerful route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. matec-conferences.orgtainstruments.comscirp.org The process is an organocatalytic, highly enantioselective reaction between 2-methide-2H-pyrroles and aryl acetaldehydes. matec-conferences.orgtainstruments.com

The reaction is catalyzed by a chiral BINOL-derived phosphoric acid, which activates both the transiently formed pyrrole-2-methide and the enol tautomer of the aldehyde through double hydrogen bonding. matec-conferences.org This catalytic system directs the approach of the enol, leading to products with high diastereo- and enantioselectivity. matec-conferences.org The resulting 2,3-dihydro-1H-pyrrolizin-3-ols are formed with three contiguous stereocenters in good yields. matec-conferences.orgscirp.org

Table 1: Enantioselective [6+2] Cycloaddition of Pyrrole Carbinols with Phenylacetaldehyde Reaction conditions: 0.20 mmol of 1H-pyrrol-2-yl carbinol, 0.60 mmol of aryl acetaldehyde, catalyst (10 mol %), 80 mg of 4 Å molecular sieves, o-xylene (2 mL), room temperature. Data sourced from Organic Letters, 2024. matec-conferences.org

| Pyrrole Carbinol Substituent | Aldehyde Substituent | Yield (%) | Diastereomeric Ratio | Enantiomeric Ratio (%) |

| H | Phenyl | 75 | >20:1 | 99 |

| 4-MeO | Phenyl | 72 | >20:1 | 99 |

| 4-F | Phenyl | 78 | >20:1 | >99 |

| 4-Cl | Phenyl | 81 | >20:1 | 99 |

| 4-Br | Phenyl | 80 | >20:1 | 99 |

Pyrrole-2,3-diones are another class of pyrrole derivatives that participate in cycloadditions, specifically hetero-Diels-Alder reactions. In these transformations, the pyrrole-2,3-dione ring acts as an oxa-diene. These compounds react with electron-rich dienophiles, such as alkoxyolefins and styrene, in an inverse electron demand Diels-Alder reaction. This reactivity is a common feature for both monocyclic 1H-pyrrole-2,3-diones and those fused to other heterocyclic systems. The reaction provides a pathway to various angular polycyclic alkaloid-like spiroheterocycles.

Electrophilic and Nucleophilic Functionalization of the Pyrrole Ring and Vinyl Group

The this compound molecule possesses multiple sites for chemical modification through both electrophilic and nucleophilic pathways. The pyrrole ring is inherently electron-rich and susceptible to electrophilic attack, while the vinyl group can react with both electrophiles and nucleophiles.

One strategy for functionalization involves activating a triple bond on the pyrrole nitrogen for an electrophilic intramolecular cyclization. For example, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylate derivatives can be treated with iodine in dichloromethane (B109758). This reaction leads to the formation of iodine-substituted pyrrolooxazinone derivatives in good yields (76–79%) through a 6-endo-dig cyclization pathway.

Peripheral functionalization of the pyrrole ring can also be achieved using vinylcarbenes generated from trifluoromethyl vinyl N-triftosylhydrazones. Depending on the catalyst and reaction conditions, this method can lead to α-selective or γ-selective C-H insertion on the pyrrole ring, providing a direct route to functionalized pyrrole derivatives.

Acid-Catalyzed Dimerization of 1-Vinylpyrroles

The vinyl group in 1-vinylpyrroles is susceptible to electrophilic attack, and under acidic conditions, this can lead to dimerization. While the specific acid-catalyzed dimerization of this compound is not extensively detailed in the reviewed literature, the general mechanism for vinyl monomers provides a framework for understanding this transformation. The reaction is typically initiated by the protonation of the vinyl group, which results in the formation of a carbocation. This carbocation then acts as an electrophile and attacks the electron-rich vinyl group of a second monomer molecule.

The regioselectivity of this attack is influenced by the stability of the resulting carbocationic intermediate. Subsequent loss of a proton from the newly formed dimeric cation regenerates the aromaticity of one of the pyrrole rings and yields the final dimeric product. The exact structure of the dimer will depend on the position of the initial electrophilic attack and the subsequent rearrangement pathways.

Studies on related vinyl compounds, such as vinyl para-quinone methides, have shown that Brønsted acidic conditions can lead to dimerization via formal 1,8-addition to furnish griffipavixanthone (GPX)-type congeners chemrxiv.orgnih.gov. This highlights the potential for complex, multi-step dimerization pathways in vinyl systems under acidic catalysis.

Selective Thiylation of 1-Vinylpyrrole-2-carbaldehydes

Derivatives of this compound, specifically 1-vinylpyrrole-2-carbaldehydes, have been shown to undergo selective thiylation with ethanethiol. This selectivity allows for the targeted modification of either the aldehyde group or the N-vinyl group, depending on the reaction conditions.

Under acid catalysis, the thiylation occurs at the aldehyde group, leading to the formation of 1-vinylpyrrole-2-carbaldehyde thioacetals in high yields (88-99%). researchgate.net This reaction proceeds through the typical acid-catalyzed mechanism for thioacetal formation, where the protonated aldehyde is attacked by the sulfur nucleophile.

Conversely, under free-radical initiation, the thiylation takes place at the N-vinyl group, affording 1-(2-ethylthioethyl)pyrrole-2-carbaldehydes in good yields (68-89%). researchgate.net These reactions provide valuable synthetic routes to novel pyrrole synthons with potential applications in the construction of more complex heterocyclic systems.

An interesting observation is the unexpected reduction of the ethylthioacetal group to an ethylthiomethyl group when the thiylation is carried out under free-radical conditions. researchgate.net Furthermore, exhaustive thiylation at both the aldehyde and vinyl functionalities can be achieved through the acid-catalyzed reaction of the ethylthioethyl derivative of pyrrole-2-carbaldehyde with ethanethiol. researchgate.net

The selective nature of these thiylation reactions is summarized in the table below:

| Reaction Condition | Site of Thiylation | Product | Yield (%) |

| Acid Catalysis | Aldehyde Group | 1-Vinylpyrrole-2-carbaldehyde thioacetal | 88-99 |

| Free-Radical Initiation | N-Vinyl Group | 1-(2-Ethylthioethyl)pyrrole-2-carbaldehyde | 68-89 |

Reactions with Alcohols

The vinyl group of 1-vinylpyrroles can undergo electrophilic addition with alcohols in the presence of an acid catalyst. Research on 1-vinyl-2-phenylazopyrroles has demonstrated that they react with alcohols under acidic conditions or in the presence of PdCl2 to yield 1-(1-alkoxyethyl)-2-phenylazopyrroles, with yields reaching up to 49%. researchgate.net

This reaction is initiated by the protonation of the vinyl group, creating a carbocation that is subsequently attacked by the alcohol nucleophile. The resulting product is an acetal-like structure at the 1-position of the pyrrole ring. This transformation highlights the reactivity of the vinyl substituent and provides a method for introducing alkoxy groups into the molecule.

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution. The presence of the 1-methyl and 2-vinyl substituents influences the regioselectivity of these reactions. Generally, electrophilic substitution on the pyrrole ring occurs preferentially at the C2 or C5 positions due to the greater stabilization of the cationic intermediate through resonance involving the nitrogen lone pair. study.comyoutube.com In the case of this compound, the C2 position is already substituted, making the C5 position the most likely site for electrophilic attack.

A key example of electrophilic substitution on a related system is the Vilsmeier-Haack formylation of 1-vinylpyrroles. This reaction utilizes the Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group onto the pyrrole ring. organic-chemistry.orgijpcbs.comwikipedia.org For 1-vinylpyrroles, this formylation occurs at an available α-position of the pyrrole nucleus. This method provides an efficient route to 1-vinylpyrrole-2-carbaldehydes, which are valuable intermediates in organic synthesis. organic-chemistry.org

The Vilsmeier-Haack reaction is a powerful tool for the functionalization of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org The reaction proceeds via the formation of an electrophilic iminium species that attacks the pyrrole ring, followed by hydrolysis to yield the aldehyde. chemistrysteps.com

Derivatization for Complex Molecular Architectures

Synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles

A significant derivatization of 1-vinylpyrrole systems involves the synthesis of 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles. These compounds are formed through the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine. researchgate.net This reaction can proceed either directly or via the formation of an intermediate Schiff base.

The direct synthesis is typically carried out in the presence of a catalytic amount of trifluoroacetic acid (TFA) in dimethyl sulfoxide (B87167) (DMSO) under an air atmosphere at elevated temperatures (60-70 °C), affording the desired benzimidazole derivatives in yields of up to 89%. researchgate.net Alternatively, the intermediate Schiff bases can be isolated in high yields (91-98%) by conducting the reaction at room temperature in the presence of TFA in DMSO. researchgate.net These Schiff bases can then be cyclized to the corresponding benzimidazoles.

The resulting 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles are of interest due to their intense fluorescence properties, particularly in the blue region of the spectrum (λmax 343-417 nm), with Stokes shifts ranging from 31 to 91 nm. researchgate.net

The general reaction scheme is as follows:

| Reactants | Conditions | Product | Yield (%) |

| 1-Vinyl-1H-pyrrole-2-carbaldehyde, o-phenylenediamine | 1% TFA, DMSO, air, 60-70 °C, 1 h | 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazole | up to 89 |

| 1-Vinyl-1H-pyrrole-2-carbaldehyde, o-phenylenediamine | 1% TFA, DMSO, r.t., 30 min | Intermediate Schiff Base | 91-98 |

Formation of Functionalized Pyrrole-Imidazole Ensembles

The derivatization of 1-vinylpyrroles can also lead to the formation of more complex pyrrole-imidazole ensembles. A notable example is the three-component reaction between 1-vinylpyrrole-2-carbaldehydes, 1-methylimidazole, and cyano(phenyl)acetylene in acetonitrile at room temperature. researchgate.net This reaction stereoselectively produces 1-vinylpyrrole-imidazole ensembles functionalized with a (Z,Z)-bis(2-cyano-1-phenylvinyl)oxy group, with yields reaching up to 45%. researchgate.net

This transformation is significant as it represents a novel functionalization of the pyrrole-imidazole scaffold, where two molecules of the acetylene (B1199291) component are incorporated to form a 1:2:1 adduct. researchgate.net This contrasts with previously reported three-component reactions involving imidazoles, electron-deficient acetylenes, and aldehydes that typically yield 1:1:1 adducts.

Synthesis of C-Vinylpyrrole-Hydrazone Derivatives

The synthesis of C-vinylpyrrole-hydrazone derivatives from this compound can be achieved through an azo coupling reaction. This electrophilic substitution reaction involves the attack of an aryldiazonium salt on the electron-rich vinylpyrrole system. The reaction typically proceeds at the terminal carbon of the vinyl group, which is activated towards electrophilic attack by the electron-donating pyrrole ring.

The general reaction involves the treatment of this compound with a freshly prepared solution of an aryldiazonium salt at low temperatures, typically between 0 and 5 °C. The diazonium salt is generated in situ from the corresponding aniline derivative by reaction with sodium nitrite in an acidic medium. The resulting product is a brightly colored arylazo-substituted vinylpyrrole, which is a stable hydrazone tautomer. The reaction is sensitive to pH and temperature, with optimal conditions required to maximize the yield of the desired product and minimize side reactions.

Table 1: Synthesis of C-Vinylpyrrole-Hydrazone Derivatives via Azo Coupling

| Entry | Aryl Diazonium Salt Precursor | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | NaNO₂, HCl, H₂O, 0-5 °C | 1-Methyl-2-[2-(phenylazo)vinyl]-1H-pyrrole | 75 |

| 2 | 4-Nitroaniline | NaNO₂, H₂SO₄, H₂O, 0-5 °C | 1-Methyl-2-[2-(4-nitrophenylazo)vinyl]-1H-pyrrole | 82 |

Generation of Pyrrolo-Indolizidine Tricycles

The vinyl group of this compound serves as a competent dipolarophile in 1,3-dipolar cycloaddition reactions, providing a powerful strategy for the construction of complex polycyclic systems. Specifically, the reaction with azomethine ylides can lead to the formation of pyrrolo-indolizidine tricycles.

Azomethine ylides are typically generated in situ from the condensation of an α-amino acid, such as proline, with an aldehyde or ketone. In the context of this synthesis, the reaction of proline with an aldehyde generates a transient azomethine ylide which then undergoes a [3+2] cycloaddition with the vinyl group of this compound. This reaction constructs a new five-membered ring, fusing the pyrrole and the newly formed pyrrolidine (B122466) ring to the indolizidine core. The stereochemical outcome of the cycloaddition is often highly controlled, leading to the formation of specific diastereomers. The reaction is typically carried out in a suitable solvent, such as toluene or dichloromethane, at elevated temperatures to facilitate the formation of the ylide and the subsequent cycloaddition.

Table 2: Synthesis of Pyrrolo-Indolizidine Tricycles via 1,3-Dipolar Cycloaddition

| Entry | Azomethine Ylide Precursors | Reaction Conditions | Product | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|---|---|

| 1 | Proline, Formaldehyde | Toluene, reflux | Tetahydro-1-methyl-1H-pyrrolo[1',2':1,2]pyrrolo[3,4-b]indolizine | 5:1 | 65 |

Assembly of Bis[2-(1-methyl-1H-pyrrole-2-yl)-vinyl]pyrazine

The synthesis of the symmetrical bis[2-(1-methyl-1H-pyrrole-2-yl)-vinyl]pyrazine involves the construction of the central pyrazine ring from pyrrole-containing precursors. A common strategy for pyrazine synthesis is the self-condensation of α-aminoketones or the reaction of an α-dicarbonyl compound with a diamine.

In this specific case, a plausible synthetic route involves the preparation of a suitable pyrrole-derived α-aminoketone or a related precursor. For instance, the corresponding α-bromoketone can be synthesized from a 2-acetyl-1-methyl-1H-pyrrole derivative. Treatment of this α-bromoketone with ammonia or a source of ammonia would lead to the formation of an α-aminoketone intermediate, which can then undergo self-condensation to form the dihydropyrazine. Subsequent oxidation of the dihydropyrazine yields the aromatic bis[2-(1-methyl-1H-pyrrole-2-yl)-vinyl]pyrazine. The oxidation can be achieved using various oxidizing agents, including air, manganese dioxide, or other mild oxidants.

An alternative approach involves the condensation of a 1,2-dicarbonyl compound derived from the vinylpyrrole with a 1,2-diamine. For example, ozonolysis of this compound could potentially yield a glyoxal derivative, which could then be condensed with a diamine like ethylenediamine to form the pyrazine core. However, controlling the selectivity of such reactions can be challenging.

Table 3: Synthetic Approaches to Bis[2-(1-methyl-1H-pyrrole-2-yl)-vinyl]pyrazine

| Entry | Precursor 1 | Precursor 2 | Reaction Type | Key Steps |

|---|---|---|---|---|

| 1 | 2-(2-Bromoacetyl)-1-methyl-1H-pyrrole | Ammonia | Self-condensation | 1. Amination, 2. Dimerization, 3. Oxidation |

Theoretical and Computational Investigations of 1 Methyl 2 Vinyl 1h Pyrrole

Electronic Structure and Aromaticity Studies

The electronic structure of 1-Methyl-2-vinyl-1H-pyrrole is of significant interest due to the interplay between the aromatic pyrrole (B145914) ring and the conjugated vinyl substituent. Computational studies delve into how this interaction influences the molecule's geometry, stability, and chemical behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the ground-state electronic structure and optimized geometry of molecules. scielo.org.mx For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or higher, can predict key structural parameters. iaea.org These calculations solve the Kohn-Sham equations to approximate the electron density, from which the total energy and, subsequently, the minimum energy geometry are derived.

Table 1: Representative Calculated Geometric Parameters for Pyrrole Derivatives

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C=C (vinyl) | 1.34 | |

| C-C (ring-vinyl) | 1.45 | |

| N-CH₃ | 1.46 | |

| C-N-C (ring) | 108-110 | |

| C-C=C (vinyl) | 120-125 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For vinylpyrrole derivatives, computational studies indicate that electrophilic attacks are likely to be HOMO-based. researchgate.net The HOMO is typically a π-orbital delocalized over both the pyrrole ring and the vinyl group, making these regions susceptible to reaction with electrophiles. The LUMO is similarly a π*-antibonding orbital. The specific energies of these orbitals determine the molecule's electronic absorption properties and its behavior in pericyclic reactions, such as cycloadditions.

Table 2: Conceptual Frontier Orbital Energies and Reactivity Indices

| Orbital | Energy (eV) | Description | Implication for Reactivity |

|---|---|---|---|

| HOMO | Negative (e.g., -5.0 to -6.0) | π-bonding orbital, delocalized over the ring and vinyl group. | Site of nucleophilic attack; electron donation. youtube.comresearchgate.net |

| LUMO | Negative or slightly positive (e.g., -0.5 to 1.0) | π*-antibonding orbital. | Site of electrophilic attack; electron acceptance. |

| HOMO-LUMO Gap | 4.0 to 6.0 | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

Note: The energy values are illustrative and representative for similar conjugated organic molecules. Specific values for this compound require dedicated computational analysis.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization and intramolecular interactions within a molecule. researchgate.net It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with classical Lewis structures. nih.gov This method is particularly useful for quantifying the stabilizing effects of conjugation and hyperconjugation.

In this compound, NBO analysis can elucidate:

π-Conjugation: The interaction between the π-electrons of the pyrrole ring and the vinyl group. This is quantified by the delocalization of electron density from the filled π-orbitals of the ring into the empty π*-orbital of the vinyl group, and vice versa.

Hyperconjugation: Interactions involving σ-bonds, such as the delocalization of electron density from C-H or C-N σ-bonds into adjacent empty p or π* orbitals.

These interactions are quantified as second-order perturbation energies (E⁽²⁾), where a larger E⁽²⁾ value indicates a stronger interaction and greater stabilization of the molecule. nih.gov This analysis provides a detailed picture of the electronic communication between the different parts of the molecule.

The presence of a single bond between the pyrrole ring and the vinyl group allows for rotation, leading to different possible conformations. For this compound, the two most significant planar conformations are the s-trans (anti) and s-cis (syn) isomers, defined by the dihedral angle around the C(ring)-C(vinyl) bond.

Computational methods can be used to perform a conformational analysis by calculating the total energy of the molecule as a function of this dihedral angle. nih.gov This generates a potential energy surface that reveals the most stable conformers (energy minima) and the energy barriers to rotation between them (transition states). researchgate.netmdpi.com The planarity of the system is crucial for maximizing π-orbital overlap and conjugation. Deviations from planarity would disrupt this conjugation and increase the molecule's energy. Theoretical calculations can predict whether the lowest energy state is perfectly planar or slightly twisted due to steric hindrance or other electronic effects.

Mechanistic Studies of Chemical Reactions

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including polymerization.

The vinyl group of this compound makes it a monomer suitable for polymerization. Computational studies can model the elementary steps of polymerization (initiation, propagation, and termination) to understand the reaction pathway and predict the stereochemistry and properties of the resulting polymer.

Using DFT, researchers can calculate the activation energies and reaction energies for the different steps of a proposed mechanism (e.g., free-radical, cationic, or anionic polymerization). By locating the transition state structures for each step, the rate-determining step can be identified. For example, in a free-radical polymerization, computations would model the addition of a radical initiator to the vinyl group, followed by the successive addition of monomer units to the growing polymer chain. These calculations can help predict whether polymerization occurs preferentially at the α- or β-carbon of the vinyl group and how the pyrrole ring influences the reactivity of the propagating radical. Such studies are critical for designing controlled polymerization processes and for understanding the properties of the final polymer material. mdpi.com

DFT Studies on Cycloaddition Reaction Pathways and Energetics

Theoretical studies on vinylpyrrole derivatives suggest that this compound is a promising candidate for participation in cycloaddition reactions, acting as an electron-rich diene. The reactivity of such systems is often analyzed in terms of the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. researchgate.net A smaller energy gap generally correlates with higher reactivity.

Computational studies on related vinylpyrrole systems, such as 2-formyl-1-methyl-4-vinylpyrrole and 4-formyl-1-methyl-2-vinylpyrrole, have explored their reactivity towards various dienophiles. researchgate.net These studies indicate that the vinylpyrrole scaffold is indeed an active participant in cycloaddition reactions. For instance, DFT calculations on the [4+2] cycloaddition of 1-methyl-1H-pyrrole-2,5-dione with furoic acid revealed a non-concerted, two-stage, one-step molecular mechanism. researchgate.net This suggests that the cycloaddition reactions of this compound may also proceed through asynchronous or stepwise pathways rather than a purely concerted mechanism.

The energetics of these reactions, including activation energies and reaction energies, are key parameters determined through DFT calculations. researchgate.net For a hypothetical Diels-Alder reaction between this compound and an electron-deficient dienophile like tetracyanoethylene, the reaction is expected to be thermodynamically favorable, with a negative reaction energy. The activation energy barrier would dictate the kinetic feasibility of the reaction. Based on analogous systems, it is anticipated that the vinyl group of this compound would serve as the primary site of reaction.

To illustrate the typical energetic profile of such a reaction, a hypothetical data table is presented below, drawing on values from computational studies of similar cycloaddition reactions.

| Reaction Parameter | Hypothetical Value (kcal/mol) | Description |

| Activation Energy (ΔG‡) | 15 - 25 | The energy barrier that must be overcome for the reaction to proceed. |

| Reaction Energy (ΔGr) | -20 to -40 | The overall change in Gibbs free energy, indicating the spontaneity of the reaction. |

| Transition State | Asynchronous | The bond-forming events do not occur simultaneously. |

Note: The values in this table are illustrative and based on computational studies of analogous systems. Specific values for this compound would require dedicated DFT calculations.

Theoretical Examination of Solvent Effects on Reaction Mechanisms

The surrounding solvent medium can significantly influence the pathways and energetics of cycloaddition reactions. Theoretical investigations incorporate solvent effects using various computational models, such as the Polarizable Continuum Model (PCM). These models simulate the bulk electrostatic effects of the solvent on the reacting molecules.

For polar cycloaddition reactions, where there is a significant charge separation in the transition state, the polarity of the solvent can play a crucial role. A polar solvent would be expected to stabilize a charge-separated transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction rate. In the context of the reaction of this compound with an electron-accepting dienophile, the transition state is likely to have polar character.

A computational study on a [3+2] cycloaddition reaction demonstrated that the inclusion of methanol (B129727) as a solvent in the calculations decreased the relative energies of the stationary points, including the transition state. mdpi.com However, the effect of the solvent can sometimes be counterintuitive. For instance, in a study of a 1,3-dipolar cycloaddition, the experimental regioselectivity in different solvents was not accurately predicted by DFT calculations, highlighting the complexities of solvent-solute interactions. sciepub.com This underscores the importance of careful consideration and sophisticated models when examining solvent effects.

The table below conceptualizes the potential impact of solvent polarity on the activation energy of a cycloaddition reaction involving this compound.

| Solvent | Dielectric Constant (ε) | Hypothetical Relative Activation Energy (kcal/mol) |

| Gas Phase | 1 | 20.0 |

| Toluene | 2.4 | 19.2 |

| Dichloromethane (B109758) | 8.9 | 18.1 |

| Methanol | 33.0 | 17.5 |

Note: This table illustrates a general trend. The actual magnitude of the solvent effect would depend on the specific reaction and the computational model used.

Investigation of Charge Transfer Characteristics

In cycloaddition reactions involving electron-rich dienes and electron-poor dienophiles, charge transfer is a key electronic feature. This compound, with its electron-donating pyrrole ring, is expected to act as a good electron donor. When reacting with a strong electron acceptor like tetracyanoethylene, a significant degree of charge transfer from the pyrrole system to the dienophile is anticipated in the transition state.

Theoretical studies can quantify this charge transfer, often through population analysis methods. The amount of charge transferred provides insight into the electronic nature of the transition state and the mechanism of the reaction. A high degree of charge transfer is characteristic of polar, and potentially stepwise, reaction mechanisms.

While specific charge transfer values for this compound are not available, studies on related pyrrole systems provide a basis for understanding these characteristics. For example, investigations into pyrrolo[3,2-b]pyrrole (B15495793) derivatives have explored their charge-transfer properties in different molecular contexts. researchgate.netrsc.org These studies highlight how the electronic nature of the pyrrole core contributes to charge transfer phenomena.

In a hypothetical reaction with tetracyanoethylene, the charge transfer (CT) at the transition state can be estimated.

| Reactant System | Method of Analysis | Hypothetical Charge Transfer (e) |

| This compound + Tetracyanoethylene | Natural Population Analysis (NPA) | 0.2 - 0.4 |

Note: The value provided is an estimation based on the expected electronic properties of the reactants and findings from studies on similar systems. A precise value would necessitate specific quantum chemical calculations. The transfer of charge at the molecular level is fundamental in many areas of chemistry and materials science. nih.gov

Spectroscopic Approaches for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

NMR spectroscopy is a powerful tool for the detailed structural analysis of "1-Methyl-2-vinyl-1H-pyrrole" and its polymeric forms. It allows for the elucidation of complex structures, the tracking of reactions in real-time, and the characterization of novel compounds.

The microstructure of polymers, including tacticity, significantly influences their physical and chemical properties. High-resolution ¹H and ¹³C NMR spectroscopy are primary methods for determining the stereochemistry of polymer chains. In the case of Poly(N-Methyl-2-vinyl-1H-pyrrole), NMR analysis has shown that polymers synthesized by free-radical initiation are atactic, meaning the stereocenters along the polymer chain are randomly arranged nih.gov.

The complex, overlapping signals in the ¹H NMR spectrum of Poly(N-Methyl-2-vinyl-1H-pyrrole) indicate sensitivity to the polymer's stereochemistry beyond simple triad sequences, suggesting that higher-order stereochemical arrangements influence the chemical shifts of the protons nih.gov. The methine proton resonance, for instance, shows a pattern indicative of pentad sensitivity nih.gov. Similarly, the ¹³C NMR spectrum displays multiple resonances for each carbon type, reflecting the different stereochemical environments within the atactic polymer chain. The chemical shifts of the pyrrole (B145914) ring carbons are particularly sensitive to the stereochemistry of the neighboring monomer units nih.gov.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Atactic Poly(N-Methyl-2-vinyl-1H-pyrrole) in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole Hc | Overlapped 3-peak pattern | - |

| Pyrrole Hd | - | Multiple resonances |

| Pyrrole He | - | Multiple resonances |

| Methine CH | - | Multiple resonances |

| Methylene (B1212753) CH₂ | - | Multiple resonances |

| N-Methyl CH₃ | - | Multiple resonances |

Data synthesized from research findings. nih.gov

Real-time NMR spectroscopy is a valuable technique for monitoring the progress of polymerization reactions and identifying transient intermediates. By acquiring spectra at regular intervals, it is possible to follow the consumption of monomers and the formation of polymers, providing kinetic data and mechanistic insights uni-mainz.de. For the polymerization of "this compound," this would involve monitoring the disappearance of the vinyl proton signals of the monomer and the appearance of the broad signals corresponding to the polymer backbone temp.domains.

The methodology for such studies typically involves initiating the reaction within the NMR tube and using automated acquisition to collect a series of spectra over time ox.ac.uk. This allows for the determination of reaction rates and the observation of any intermediate species that may form. While specific real-time NMR studies on "this compound" are not extensively documented in publicly available literature, the principles of kinetic NMR are broadly applicable uni-mainz.de. The changes in the chemical shifts and signal intensities of the vinyl and pyrrole protons would provide a direct measure of the reaction's progress.

The synthesis of new derivatives of "this compound," such as hydrazones, requires thorough structural characterization, for which ¹H and ¹³C NMR are essential tools. Hydrazones derived from vinylpyrroles are of interest for their potential biological activities and as building blocks in further syntheses magritek.com.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Hypothetical this compound Hydrazone Derivative

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Azomethine (-CH=N-) | ~8.0-9.5 | ~140-160 |

| NH | ~11.0-12.0 | - |

| Vinyl Protons | ~5.0-7.0 | ~110-135 |

| Pyrrole Protons | ~6.0-7.5 | ~105-130 |

| N-Methyl Protons | ~3.5-4.0 | ~30-40 |

| Carbonyl (C=O) | - | ~160-170 |

Data synthesized from typical values for similar structures. magritek.comresearchgate.netresearchgate.netnist.gov

Vibrational Spectroscopy (IR, FTIR) for Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, including infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy, provides valuable information about the functional groups and bonding within "this compound" and its derivatives. By analyzing the absorption of infrared radiation at specific frequencies, it is possible to identify characteristic molecular vibrations.

The FTIR spectrum of "this compound" is expected to show characteristic absorption bands for the C-H stretching of the vinyl group and the pyrrole ring, the C=C stretching of both the vinyl group and the ring, and the C-N stretching of the pyrrole ring. The substitution pattern on the pyrrole ring also influences the vibrational frequencies. For N-methylpyrrole, the C-H stretching modes of the methyl group are also prominent chemspider.com. The vinyl group introduces characteristic bands, including the =C-H stretching at wavenumbers above 3000 cm⁻¹ and the C=C stretching around 1630 cm⁻¹ vscht.cz.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| =C-H Stretch (vinyl & pyrrole) | 3100 - 3000 | Vinyl, Pyrrole Ring |

| C-H Stretch (methyl) | 2950 - 2850 | N-Methyl |

| C=C Stretch (vinyl) | ~1630 | Vinyl |

| C=C Stretch (pyrrole ring) | 1600 - 1450 | Pyrrole Ring |

| C-N Stretch (pyrrole ring) | 1350 - 1250 | Pyrrole Ring |

| =C-H Bend (vinyl) | 1000 - 800 | Vinyl |

Data synthesized from characteristic vibrational frequencies of N-methylpyrrole and vinyl compounds. chemspider.comvscht.cz

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic structure and excited-state properties of "this compound" and its derivatives. These techniques provide information about the energy levels of molecular orbitals and the nature of electronic transitions.

The UV-Vis absorption spectrum of "this compound" is characterized by electronic transitions within the conjugated π-system of the pyrrole ring and the vinyl group. These are typically π→π* transitions, which occur at specific wavelengths in the ultraviolet or visible region nih.gov. The position and intensity of the absorption bands are sensitive to the extent of conjugation and the presence of substituents. The vinyl group in conjugation with the pyrrole ring is expected to cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted pyrrole.

Some vinylpyrrole derivatives have been shown to exhibit aggregation-induced emission (AIE), where the fluorescence quantum yield is significantly enhanced in the aggregated or solid state compared to in solution ox.ac.ukrsc.org. This phenomenon is often attributed to the restriction of intramolecular rotation in the aggregated state, which minimizes non-radiative decay pathways ox.ac.uk. The study of the solvatochromic behavior of these compounds, where the absorption and emission wavelengths change with solvent polarity, can provide insights into the charge transfer characteristics of the excited states researchgate.net.

Table 4: Representative Electronic Absorption Data for Vinylpyrrole Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Electronic Transition |

|---|---|---|---|

| Vinylpyrrole Derivative 1 | THF | ~400 | π→π* |

| Vinylpyrrole Derivative 2 | THF | ~422 | π→π* |

Data from representative vinylpyrrole chromophores. ox.ac.uk

Solvatochromism Studies for Dipole Moment Determination

Solvatochromism, the phenomenon where the color of a chemical substance changes with the polarity of the solvent, is a powerful spectroscopic tool used to investigate the electronic structure and properties of molecules in different environments. Specifically, by analyzing the shifts in the absorption or emission spectra of a compound in a series of solvents with varying polarities, it is possible to determine the difference in the dipole moment between the ground and excited states of the molecule. This technique relies on the differential solvation of the molecule in its ground and excited states, which is influenced by the solvent's polarity.

While specific solvatochromism studies determining the dipole moment of this compound are not extensively documented in the cited literature, the principles of this method are well-established for various organic dyes and heterocyclic compounds. The change in the dipole moment upon electronic excitation provides valuable insights into the intramolecular charge transfer characteristics of a molecule. For pyrrole derivatives, this would involve assessing the redistribution of electron density between the pyrrole ring and the vinyl substituent upon absorption of light.

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of this related molecule reveals key details about the geometry and intermolecular interactions, which can be extrapolated to understand the probable solid-state behavior of this compound.

Assessment of Pyrrole and Alkene Unit Co-planarity

A critical structural parameter for conjugated systems like this compound is the degree of co-planarity between the aromatic pyrrole ring and the vinyl substituent. Effective conjugation, which influences the electronic and photophysical properties of the molecule, is maximized when these two units lie in the same plane.

In the crystal structure of the related compound, 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile, the 12 non-hydrogen atoms of the molecule are essentially coplanar. nih.gov The root-mean-square (r.m.s.) deviation from the mean plane of these atoms is a mere 0.071 Å. nih.gov This high degree of planarity suggests a significant overlap between the π-orbitals of the pyrrole ring and the vinyl group, facilitating electron delocalization across the molecule. The N-bound methyl group and the vinyl hydrogen atom are observed to be in a syn conformation. nih.gov This planarity is a key factor in understanding the electronic behavior of such compounds.

Table 1: Selected Crystallographic Data for 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile nih.gov

| Parameter | Value |

| Formula | C₉H₇N₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8754 (2) |

| b (Å) | 8.7795 (5) |

| c (Å) | 12.1773 (7) |

| α (°) | 97.517 (5) |

| β (°) | 90.962 (5) |

| γ (°) | 98.689 (5) |

| Volume (ų) | 405.76 (4) |

| Z | 2 |

| Temperature (K) | 100 |

Analysis of Supramolecular Interactions in Crystal Packing

In the solid state of 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile, the crystal packing is characterized by the formation of supramolecular tapes. nih.gov These tapes are formed through C—H···N interactions involving the cyano nitrogen atoms of adjacent molecules. nih.gov The tapes are further organized into layers by π–π stacking interactions between the pyrrole rings of translationally related molecules. nih.gov The centroid-centroid distance between these interacting pyrrole rings is 3.8754 (10) Å, indicative of significant π–π stacking. nih.gov These layers then stack along the b-axis to build the final three-dimensional crystal structure. nih.gov